molecular formula C25H24N2O4S B2515551 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921899-09-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2515551
CAS No.: 921899-09-4
M. Wt: 448.54
InChI Key: MVZYXRCQFWLIGK-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core substituted with methyl groups at positions 8 and 10, coupled with a 5,6,7,8-tetrahydronaphthalene sulfonamide moiety. The dibenzo[b,f][1,4]oxazepin scaffold is known for its pharmacological versatility, with analogs demonstrating anti-inflammatory (e.g., BT2 in ) and receptor-targeting activities (e.g., D2 dopamine receptor antagonists in ) . The tetrahydronaphthalene sulfonamide group may enhance lipophilicity and influence binding interactions, as seen in related compounds with antioxidant and antitumor properties () .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-16-7-11-24-22(13-16)27(2)25(28)21-15-19(9-12-23(21)31-24)26-32(29,30)20-10-8-17-5-3-4-6-18(17)14-20/h7-15,26H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZYXRCQFWLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections provide a comprehensive overview of its biological activity based on current research.

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.44 g/mol. Its structure features a sulfonamide group attached to a tetrahydronaphthalene moiety and an oxazepine ring system.

PropertyValue
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_{2}O_{4}S
Molecular Weight372.44 g/mol
StructureDibenzo[b,f][1,4]oxazepine derivative
Biological ActivityAntitumor potential, enzyme inhibition

Antitumor Activity

Recent studies have indicated that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may act by modulating signaling pathways associated with cancer cell proliferation and apoptosis. They have shown efficacy in inhibiting the activity of specific kinases and phosphatases involved in tumor growth.
  • Case Study : A study reported that related oxazepine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, similar compounds showed IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • SHP1 Activation : Some derivatives have been identified as selective activators of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which plays a critical role in regulating cellular signaling pathways related to inflammation and cancer .
  • Selectivity : The selectivity over SHP2 has been noted to be greater than 32-fold for certain derivatives, suggesting potential for targeted therapies in inflammatory diseases and cancers .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing.

Comparative Studies

Research comparing various derivatives indicates that modifications on the oxazepine ring can significantly influence biological activity:

Compound TypeIC50 (μM) against Cancer CellsSelectivity for SHP1 over SHP2
Dibenzo[b,f][1,4]oxazepine Derivative1.65 - 5.51>32-fold
Related Sulfonamide CompoundsVaries (specific data pending)Not specified

Scientific Research Applications

Inhibition of Histone Deacetylases (HDACs)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown promise as an HDAC inhibitor. HDACs play critical roles in regulating gene expression by modifying histones. Inhibition of these enzymes can lead to:

  • Anticancer Effects : By reactivating silenced tumor suppressor genes and inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial and fungal strains .

Neuroprotective Effects

Certain derivatives of oxazepines have demonstrated neuroprotective properties in animal models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several oxazepine derivatives. Among them, this compound was found to significantly inhibit the growth of various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Neuroprotection

In a model for neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death. This suggests its potential utility in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Dibenzo Heterocycles

The dibenzo[b,f][1,4]oxazepin and dibenzo[b,f][1,4]thiazepin cores are critical for modulating electronic and steric properties. Key comparisons include:

Compound Core Structure Substituents Molecular Weight logP Key Properties/Activities Reference
Target Compound Oxazepin 8,10-dimethyl; tetrahydronaphthalene Not reported ~5.4* Inferred lipophilicity
N-(8,10-Dimethyl-11-oxo-...-sulfonamide () Oxazepin 2,4,6-trimethylbenzene sulfonamide 436.53 5.39 High logP, potential CNS penetration
BT2 () Oxazepin Ethyl carbamate Not reported Not reported Anti-inflammatory activity
N-(4-Methoxyphenyl)-10-methyl... () Thiazepin (S atom) 4-methoxyphenyl 407.0 Not reported D2 dopamine receptor antagonism

*Estimated based on structural similarity to .

  • Oxazepin vs. Thiazepin : The substitution of oxygen (oxazepin) with sulfur (thiazepin) alters electronic distribution and metabolic stability. Thiazepin derivatives (e.g., ) show receptor selectivity, while oxazepin analogs like BT2 exhibit anti-inflammatory effects .

Sulfonamide Substituent Variations

The sulfonamide moiety’s substituents significantly impact physicochemical and pharmacological profiles:

Compound (CAS) Sulfonamide Substituent Molecular Weight logP Hydrogen Bond Donors Notes Reference
922036-92-8 () 4-Chlorophenyl 442.9 Not reported 1 Halogen addition may enhance stability
921899-29-8 () p-Tolyl 422.5 Not reported 1 Increased lipophilicity vs. unsubstituted
F732-0304 () 2,4,6-Trimethylbenzene 436.53 5.39 1 High logP suggests CNS activity
  • Aromatic vs. Aliphatic : The target compound’s tetrahydronaphthalene group balances aromaticity and partial saturation, which may optimize solubility and membrane permeability compared to fully aromatic systems .

Tetrahydronaphthalene-Containing Derivatives

The 5,6,7,8-tetrahydronaphthalene moiety distinguishes the target compound from other sulfonamides:

Compound (Reference) Core Structure Biological Activity Molecular Weight Notes
Target Compound Dibenzooxazepin + tetrahydronaphthalene Not reported ~450 (estimated) Likely influences antioxidant/antitumor activity
Pyrazolopyridine derivatives () Tetrahydronaphthalene + pyrazole Antioxidant, HepG-2 inhibition Variable High scavenging potency (e.g., 5a vs. ascorbic acid)

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step organic reactions, starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Cyclization : Formation of the oxazepine ring under controlled pH (6.5–7.5) and temperature (80–100°C) to prevent side reactions .
  • Sulfonamide Coupling : Reaction of the oxazepine intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous DMF, requiring inert gas (N₂/Ar) to avoid hydrolysis .
  • Purification : Use of preparative HPLC with a C18 column and gradient elution (acetonitrile/water) to isolate the final product. Yield optimization depends on stoichiometric ratios (1:1.2 for sulfonamide coupling) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C8/C10 and sulfonamide linkage) .
  • HPLC-MS : Reverse-phase HPLC (≥95% purity) coupled with mass spectrometry (ESI+) to confirm molecular weight (expected [M+H]⁺ ~485–495 Da) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate empirical formula (C₂₆H₂₅N₂O₄S) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and poor aqueous solubility in preclinical studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400 or cyclodextrins) or prodrug strategies (e.g., phosphate esterification of the sulfonamide group) to improve bioavailability .
  • Structure-Activity Relationship (SAR) : Modify the tetrahydronaphthalene moiety with hydrophilic groups (e.g., hydroxyl or amine) while preserving the oxazepine core’s pharmacophore .

Q. What experimental strategies are recommended for identifying biological targets (e.g., enzymes or receptors)?

  • Enzyme Inhibition Assays : Screen against histone deacetylases (HDACs) or kinases using fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs) .
  • Receptor Binding Studies : Radioligand competition assays (e.g., ³H-labeled GPCR ligands) to assess affinity for serotonin or dopamine receptors, given structural similarities to neuroactive dibenzo-oxazepines .
  • Proteomics : Cellular thermal shift assay (CETSA) to identify target proteins stabilized by compound binding .

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Dose-Response Replication : Validate IC₅₀ values in triplicate using standardized protocols (e.g., MTT assay with 48–72 hr exposure) .
  • Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to clarify cell death pathways .
  • Metabolic Stability : Test in liver microsomes to rule out rapid detoxification as a cause of variability .

Q. What computational methods are suitable for predicting metabolic pathways and toxicity risks?

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify probable Phase I/II metabolites (e.g., oxidation of methyl groups or sulfonamide hydrolysis) .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict competitive inhibition .

Methodological Guidance for Data Interpretation

Q. How can researchers validate the compound’s proposed mechanism of action in gene regulation (e.g., HDAC inhibition)?

  • Chromatin Immunoprecipitation (ChIP) : Quantify histone acetylation (H3K9ac) levels in treated vs. untreated cells .
  • RNA-Seq : Profile transcriptional changes in HDAC-regulated genes (e.g., p21, BCL2) .
  • X-ray Crystallography : Resolve co-crystal structures with HDAC isoforms (e.g., HDAC6) to confirm binding interactions .

Q. What approaches are recommended for optimizing selectivity over off-target receptors?

  • Selective Functionalization : Introduce steric hindrance (e.g., bulkier substituents at C8/C10) to reduce affinity for non-target receptors .
  • Kinetic Selectivity Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (kₒff) for primary vs. off-target binding .

Tables for Key Data

Table 1: Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxazepine CyclizationK₂CO₃, DMF, 90°C, 12 hr65–7090–92
Sulfonamide CouplingEt₃N, DCM, RT, 6 hr55–6088–90
Final PurificationPrep HPLC (ACN/H₂O, 0.1% TFA)85–90≥95

Table 2: In Vitro Bioactivity Profile

Assay TypeTarget/ModelIC₅₀/EC₅₀ (µM)Reference
HDAC InhibitionHDAC6 (Fluorogenic)0.12 ± 0.03
CytotoxicityHeLa Cells2.8 ± 0.4
GPCR Binding5-HT₂A Receptor1.5 ± 0.2

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